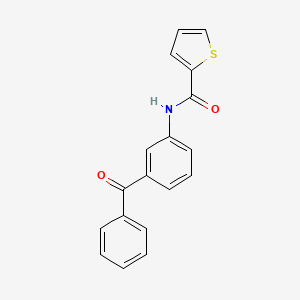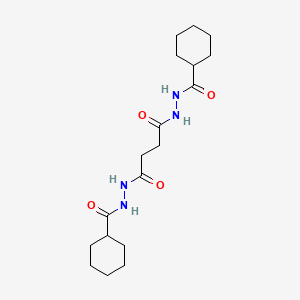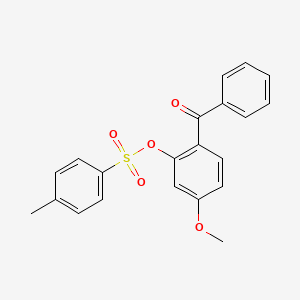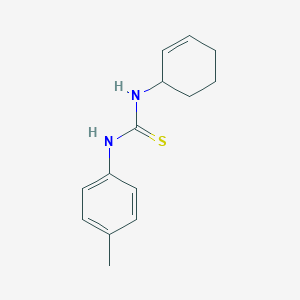![molecular formula C16H12N2O7 B15149145 5-{[(4-Methyl-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149145.png)
5-{[(4-Methyl-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a nitro group, and an amido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by amide formation with 3-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
Reduction of Nitro Group: Formation of 5-(4-Methyl-3-aminobenzamido)benzene-1,3-dicarboxylic acid.
Oxidation of Methyl Group: Formation of 5-(4-Carboxy-3-nitrobenzamido)benzene-1,3-dicarboxylic acid.
Applications De Recherche Scientifique
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation
Mécanisme D'action
The mechanism of action of 5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro and amido groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can also participate in coordination chemistry, forming complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalic Acid: Similar structure but lacks the nitro and amido groups.
Terephthalic Acid: Para-substituted isomer of isophthalic acid.
Phthalic Acid: Ortho-substituted isomer of isophthalic acid.
Propriétés
Formule moléculaire |
C16H12N2O7 |
|---|---|
Poids moléculaire |
344.27 g/mol |
Nom IUPAC |
5-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12N2O7/c1-8-2-3-9(7-13(8)18(24)25)14(19)17-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7H,1H3,(H,17,19)(H,20,21)(H,22,23) |
Clé InChI |
WHBIBZATALEYTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)](/img/structure/B15149077.png)

![N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149090.png)
![N-[(3-cyano-1-methylindol-2-yl)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B15149100.png)
![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)


![5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B15149127.png)
![N-(4-fluorobenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B15149128.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15149146.png)
![N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B15149147.png)
